3-(Aminomethyl)benzoic acid hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(aminomethyl)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c9-5-6-2-1-3-7(4-6)8(10)11;/h1-4H,5,9H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJCCOASSOPUHEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585031 | |

| Record name | 3-(Aminomethyl)benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876-03-9 | |

| Record name | Benzoic acid, 3-(aminomethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Aminomethyl)benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Aminomethyl)benzoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 3-(Aminomethyl)benzoic Acid Hydrochloride (CAS: 876-03-9)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-(Aminomethyl)benzoic acid hydrochloride, a versatile chemical intermediate with significant applications in pharmaceutical research and development. It serves as a crucial building block for the synthesis of more complex molecules, particularly in the development of enzyme inhibitors.

Chemical Identity and Properties

This compound is a white to off-white solid organic compound.[1] Its hydrochloride form enhances stability and solubility, making it suitable for various synthetic applications. The fundamental chemical identifiers and physical properties are summarized below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 876-03-9[1][2][3][4][5][6][7] |

| IUPAC Name | 3-(aminomethyl)benzoic acid;hydrochloride[3][5] |

| Molecular Formula | C₈H₁₀ClNO₂ or C₈H₉NO₂·HCl[1][2][3][4][6] |

| SMILES | C1=CC(=CC(=C1)CN)C(=O)O.Cl[3][5] |

| InChI Key | SJCCOASSOPUHEN-UHFFFAOYSA-N[3][5][6] |

| MDL Number | MFCD03791117[2][3][6] |

| PubChem CID | 16218772[3][5] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 187.62 g/mol [2][3][4][5][6] |

| Appearance | White to off-white solid[1] |

| Melting Point | 242 °C[2] |

| Solubility | Slightly soluble in water[1][3] |

| Purity/Assay | ≥95% - ≥98.0% (HPLC)[3][6] |

| Storage Conditions | Store at 2°C - 8°C in an inert atmosphere[1][2][6] |

Synthesis and Quality Control

The compound is typically synthesized through the reduction of a nitrile precursor. The following protocol outlines a common laboratory-scale synthesis.

Experimental Protocol: Synthesis from 3-Cyanobenzoic Acid

This protocol details the synthesis of this compound via the catalytic hydrogenation of 3-cyanobenzoic acid.[1]

Materials:

-

3-cyanobenzoic acid (40 mmol, 5.88 g)

-

Tetrahydrofuran (THF), 50 mL

-

Isopropanol, 50 mL

-

Concentrated hydrochloric acid, 4.2 mL

-

Platinum(IV) oxide (PtO₂) catalyst, 300 mg

-

Diethyl ether

-

Methanol

Procedure:

-

Suspend 3-cyanobenzoic acid in 50 mL of THF in a suitable reaction vessel.

-

Stir and gently heat the suspension until the solid is completely dissolved.

-

Add 50 mL of isopropanol to the solution and allow it to cool to room temperature.

-

Slowly add 4.2 mL of pre-cooled concentrated hydrochloric acid to the solution.

-

Carefully add 300 mg of platinum(IV) oxide catalyst to the mixture.

-

The reaction proceeds via hydrogenation (details of hydrogen source and pressure application are standard for this type of reaction).

-

Upon reaction completion, add 50 mL of diethyl ether to precipitate the product.

-

Collect the precipitate by filtration and wash it thoroughly with ether.

-

Dissolve the resulting solid in methanol and filter to remove the PtO₂ catalyst.

-

Remove the methanol by distillation under reduced pressure to yield the final product, this compound. The reported yield for this method is approximately 82%.[1]

Experimental Protocol: Quality Control via HPLC

Purity is a critical parameter, typically assessed using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the purity of the synthesized this compound.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with an ion-pairing agent like trifluoroacetic acid (TFA).

-

Detection: UV detection at a wavelength appropriate for the benzoic acid chromophore (e.g., 220 nm).

-

Standard: A certified reference standard of this compound.

-

Procedure:

-

Prepare a standard solution of known concentration.

-

Prepare a sample solution of the synthesized product.

-

Inject both solutions into the HPLC system.

-

Compare the retention time of the major peak in the sample to the standard.

-

Calculate the purity based on the area of the main peak relative to the total area of all peaks (Area % method). Commercial grades typically achieve a purity of ≥98.0%.[6]

-

Applications in Drug Development

This compound is a key intermediate in the synthesis of pharmaceuticals.[1][8] Its bifunctional nature, containing both a carboxylic acid and an aminomethyl group, allows it to serve as a versatile scaffold.

A primary application lies in the development of enzyme inhibitors. Derivatives of this compound have been identified as competitive inhibitors of several critical proteolytic enzymes, including trypsin, plasmin, and thrombin.[1][3][8] This inhibitory activity makes it a valuable starting point for designing drugs that target pathways involving these enzymes, such as coagulation and fibrinolysis.

Mechanism of Action: Inhibition of Fibrinolysis

The antifibrinolytic properties of aminomethylbenzoic acid derivatives are of significant therapeutic interest.[9] Fibrinolysis is the biological process of breaking down fibrin clots. This process is primarily mediated by the enzyme plasmin, which is activated from its zymogen form, plasminogen.

In conditions of excessive bleeding (hyperfibrinolysis), inhibiting this pathway can be beneficial. Derivatives of 3-(aminomethyl)benzoic acid function by blocking the conversion of plasminogen to plasmin, thereby preventing the degradation of the fibrin clot and promoting hemostasis.[9]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The compound presents several hazards as defined by the Globally Harmonized System (GHS).

Table 3: GHS Hazard Information

| Category | Information |

| Signal Word | Warning[1][6] |

| Hazard Statements | H302: Harmful if swallowed.[2][5][6] H315: Causes skin irritation.[2][5][6] H319: Causes serious eye irritation.[2][5][6] H335: May cause respiratory irritation.[2][5][6] |

| Precautionary Statements | P261: Avoid breathing dust.[1][6] P280: Wear protective gloves/eye protection.[2] P302+P352: IF ON SKIN: Wash with plenty of water.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] |

| Personal Protective Equipment | Eyeshields, gloves, and a dust mask (type N95) are recommended.[6] |

References

- 1. 3-Aminomethylbenzoic acid hydrochloride | 876-03-9 [m.chemicalbook.com]

- 2. (3-Aminomethyl)benzoic acid hydrochloride | 876-03-9 | FA49095 [biosynth.com]

- 3. This compound, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. This compound | CAS 876-03-9 [matrix-fine-chemicals.com]

- 5. This compound | C8H10ClNO2 | CID 16218772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-(Aminomethyl)benzoic acid = 98.0 HPLC 876-03-9 [sigmaaldrich.com]

- 7. This compound [fchemicals.com]

- 8. H64546.03 [thermofisher.com]

- 9. What is Aminomethylbenzoic Acid used for? [synapse.patsnap.com]

Technical Guide: Physical Properties of 3-(Aminomethyl)benzoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-(Aminomethyl)benzoic acid hydrochloride (CAS No: 876-03-9). The information presented herein is intended to support research, development, and quality control activities involving this compound. This document includes a summary of key physical data, detailed experimental protocols for their determination, and a logical workflow for property characterization.

Core Physical Properties

The physical characteristics of a compound are critical for its handling, formulation, and application in various scientific disciplines. The following table summarizes the key physical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀ClNO₂ | [1][2][3] |

| Molecular Weight | 187.62 g/mol | [1][3] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 242-244 °C | [1] |

| Solubility in Water | Slightly soluble | [1][2] |

| pKa | Estimated pKa₁ (carboxylic acid) ~4.2; Estimated pKa₂ (aminomethyl) ~9.3 | [4][5][6] |

Experimental Protocols

Accurate determination of physical properties is essential for compound characterization. The following are detailed methodologies for measuring the key physical parameters of this compound.

Melting Point Determination by Capillary Method

The melting point is a crucial indicator of purity. A sharp melting range typically signifies a high-purity substance.

Apparatus:

-

Melting point apparatus

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the material. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.

-

Accurate Determination: For a precise measurement, set the heating rate to 1-2 °C/min, starting from a temperature approximately 20 °C below the expected melting point.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

-

Replicate: Repeat the measurement with a fresh sample and capillary tube to ensure reproducibility.

Aqueous Solubility Determination (OECD Guideline 105)

This method, based on the flask method from OECD Guideline 105, is suitable for determining the water solubility of substances.

Apparatus:

-

Analytical balance

-

Constant temperature water bath or incubator

-

Mechanical shaker or magnetic stirrer

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preliminary Test: A preliminary test is recommended to estimate the approximate solubility and the time required to reach equilibrium.

-

Sample Preparation: Weigh an excess amount of this compound and add it to a known volume of deionized water in a flask. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

-

Equilibration: Place the flask in a constant temperature bath (e.g., 25 °C) and agitate it using a shaker or stirrer. The agitation should be vigorous enough to ensure good mixing but not so vigorous as to cause foaming or dispersion of the solid into a colloidal state. The time required to reach equilibrium should be determined in the preliminary test (typically 24-48 hours).

-

Phase Separation: After equilibration, stop the agitation and allow the undissolved solid to settle. Centrifuge the sample at a high speed to ensure complete separation of the solid and liquid phases.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a known volume of water.

-

Quantification: Determine the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

pKa Determination by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constants (pKa) of a substance. For this compound, two pKa values are expected, corresponding to the carboxylic acid and the protonated aminomethyl group.

Apparatus:

-

pH meter with a combination pH electrode

-

Automatic titrator or a burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M, carbonate-free)

Procedure:

-

Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water.

-

Titration with Base (to determine pKa of the aminomethyl group):

-

Place the solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode in the solution.

-

Begin stirring the solution.

-

Add small, precise increments of the standardized sodium hydroxide solution.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

-

Titration with Acid (to determine pKa of the carboxylic acid group):

-

Prepare a fresh solution of the sample as in step 1.

-

Titrate this solution with the standardized hydrochloric acid solution, following the same procedure as in the titration with the base.

-

-

Data Analysis:

-

Plot the pH values against the volume of titrant added to generate two titration curves (one for the base titration and one for the acid titration).

-

Determine the equivalence points from the points of maximum inflection on the curves (or by using the first or second derivative of the curves).

-

The pKa values are equal to the pH at the half-equivalence points. The titration with acid will reveal the pKa of the carboxylic acid, while the titration with base will reveal the pKa of the protonated aminomethyl group.

-

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the characterization of the physical properties of this compound.

Caption: Workflow for Physical Property Determination.

References

- 1. 3-Aminomethylbenzoic acid hydrochloride | 876-03-9 [m.chemicalbook.com]

- 2. This compound, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. This compound | C8H10ClNO2 | CID 16218772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. global.oup.com [global.oup.com]

- 6. 3-Aminobenzoic acid - Wikipedia [en.wikipedia.org]

Technical Guide: 3-(Aminomethyl)benzoic Acid Hydrochloride in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Aminomethyl)benzoic acid hydrochloride is a versatile building block with significant applications in medicinal chemistry and drug development. Its structural features, comprising a benzoic acid moiety and an aminomethyl group, make it an ideal scaffold for the synthesis of a diverse range of compounds, most notably serine protease inhibitors. This guide provides an in-depth overview of its chemical properties, its role in the synthesis of potential therapeutic agents, and relevant experimental protocols.

Core Compound Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Citations |

| Molecular Weight | 187.62 g/mol | [1][2][3] |

| Molecular Formula | C₈H₁₀ClNO₂ | [1][2] |

| CAS Number | 876-03-9 | [2][3] |

| Appearance | Solid | |

| Solubility | Slightly soluble in water | [3] |

| Storage Temperature | 2-8°C | |

| Primary Application | Intermediate in organic synthesis | [4] |

Applications in Drug Development: Serine Protease Inhibition

This compound is a key starting material for the synthesis of inhibitors targeting serine proteases, a class of enzymes involved in numerous physiological and pathological processes. Derivatives of this compound have been investigated as competitive inhibitors of enzymes such as trypsin, plasmin, and thrombin.[5] Its structural analogue, aminomethylbenzoic acid, is known for its antifibrinolytic properties, acting by inhibiting plasminogen activation, which is crucial in the breakdown of fibrin clots.[6] This highlights the potential of its derivatives in the development of hemostatic agents.

The general workflow for utilizing this compound in a drug discovery program is depicted below.

Experimental Protocols

Synthesis of a Derivative (Illustrative Example)

The following is a representative protocol for the synthesis of a peptidyl derivative of 3-(aminomethyl)benzoic acid, a common step in creating serine protease inhibitors. This is a generalized procedure based on standard peptide coupling techniques.

Objective: To couple a protected amino acid to the aminomethyl group of 3-(aminomethyl)benzoic acid.

Materials:

-

This compound

-

N-protected amino acid (e.g., Boc-L-Arginine)

-

Coupling agent (e.g., HBTU - Hexafluorophosphate Benzotriazole Tetramethyl Uronium)

-

Base (e.g., Diisopropylethylamine - DIPEA)

-

Solvent (e.g., Dimethylformamide - DMF)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Neutralization: Dissolve this compound in DMF. Add one equivalent of a non-nucleophilic base like DIPEA to neutralize the hydrochloride and free the primary amine.

-

Activation: In a separate flask, dissolve the N-protected amino acid in DMF. Add the coupling agent (e.g., HBTU) and DIPEA to activate the carboxylic acid.

-

Coupling: Slowly add the activated amino acid solution to the solution of 3-(aminomethyl)benzoic acid. Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions to remove unreacted starting materials and byproducts. The crude product is then purified using techniques such as column chromatography or recrystallization.

In Vitro Serine Protease Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of a synthesized compound against a serine protease like trypsin.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific serine protease.

Materials:

-

Synthesized inhibitor compound

-

Serine protease (e.g., Trypsin)

-

Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin)

-

Assay buffer (e.g., Tris-HCl with CaCl₂)

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

Preparation of Reagents: Prepare stock solutions of the inhibitor, enzyme, and substrate in the appropriate assay buffer.

-

Assay Setup: In a 96-well plate, add varying concentrations of the inhibitor compound. Also, include control wells with no inhibitor (100% activity) and wells with no enzyme (background).

-

Enzyme Addition: Add the serine protease to each well (except the background control) and incubate for a short period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Data Acquisition: Measure the fluorescence intensity over time using a fluorescence plate reader. The rate of increase in fluorescence corresponds to the rate of substrate cleavage.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Conclusion

This compound is a valuable and commercially available starting material for the synthesis of novel compounds with therapeutic potential. Its utility as a scaffold for serine protease inhibitors makes it a compound of significant interest for researchers in drug discovery, particularly in the areas of thrombosis and hemostasis. The experimental protocols provided herein offer a foundational understanding of how this compound can be utilized in a research setting to develop and test new chemical entities.

References

- 1. EP0869966A1 - Prodrugs of thrombin inhibitors - Google Patents [patents.google.com]

- 2. US5563127A - Boronic acid and ester inhibitors of thrombin - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. CA2065150C - Inhibitors of thrombin - Google Patents [patents.google.com]

- 6. Design and Synthesis of Proteinase Inhibitors | Medicinal Chemistry [medchem.ku.edu]

Technical Guide: Solubility Profile of 3-(Aminomethyl)benzoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the available solubility data for 3-(Aminomethyl)benzoic acid hydrochloride. Due to the limited quantitative data in publicly available literature, this document focuses on presenting the qualitative solubility information and provides a detailed, generalized experimental protocol for determining the aqueous and non-aqueous solubility of this compound, which can be adapted for various laboratory settings.

Introduction

This compound is a chemical compound with potential applications in pharmaceutical development. Understanding its solubility is a critical parameter for formulation, bioavailability, and overall drug efficacy. This guide addresses the current knowledge of its solubility and provides a framework for its experimental determination.

Solubility Data

The publicly available data on the solubility of this compound is primarily qualitative. No specific quantitative solubility data (e.g., in g/L or mg/mL) in various solvents at different temperatures was found in the reviewed literature.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility Description | Citation |

| Water | Slightly soluble | [1][2] |

Note: "Slightly soluble" is a qualitative term. For quantitative assessment, experimental determination is necessary.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for determining the equilibrium solubility of a solid compound like this compound. The shake-flask method is a widely recognized and reliable technique for this purpose.[3][4]

3.1. Objective

To determine the quantitative solubility of this compound in a selected solvent at a specific temperature.

3.2. Materials and Equipment

-

This compound (analytical grade)

-

Selected solvent(s) (e.g., water, ethanol, phosphate buffer pH 7.4)

-

Analytical balance

-

Spatula

-

Vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other validated analytical method for quantification)

-

pH meter (for aqueous solutions)

3.3. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A common starting point is 24 to 48 hours. It is advisable to test different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC method (or other appropriate analytical technique) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound.

-

Calculate the concentration of the undiluted saturated solution based on the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Report the temperature at which the solubility was determined.

-

If using buffered solutions, report the pH of the saturated solution.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination.

Conclusion

References

An In-depth Technical Guide to the Stability Profile of 3-(Aminomethyl)benzoic Acid Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the known stability characteristics of 3-(aminomethyl)benzoic acid hydrochloride based on publicly available data. It is important to note that detailed quantitative stability studies, including forced degradation kinetics and specific validated stability-indicating analytical methods for this compound, are not extensively reported in the public domain. Therefore, this guide also incorporates generalized experimental protocols and workflows based on industry best practices and regulatory guidelines (e.g., International Council for Harmonisation - ICH) to serve as a framework for laboratory investigation.

Introduction

This compound is a chemical compound utilized as a pharmaceutical intermediate.[1] Understanding its stability profile is critical for ensuring the quality, safety, and efficacy of any active pharmaceutical ingredient (API) or drug product derived from it. This guide summarizes the available stability information and provides a framework for conducting comprehensive stability studies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 876-03-9 | [1][2][3][4] |

| Molecular Formula | C₈H₁₀ClNO₂ | [3][4][5] |

| Molecular Weight | 187.62 g/mol | [2][3][5] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 242 °C | [2] |

| Solubility | Slightly soluble in water | [4] |

Storage and Handling

Proper storage and handling are paramount to maintaining the integrity of this compound.

-

Storage Conditions: The recommended storage temperature is between 2°C and 8°C.[2] It should be kept in a tightly closed container in a dry and well-ventilated place.

-

Incompatibilities: The compound is known to be incompatible with strong oxidizing agents.

Forced Degradation Studies: A Generalized Approach

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. As no specific forced degradation data for this compound is publicly available, a generalized protocol based on ICH guidelines is presented below.

Experimental Protocol for Forced Degradation

A generalized experimental workflow for conducting forced degradation studies is depicted below.

References

- 1. 3-Aminomethylbenzoic acid hydrochloride | 876-03-9 [m.chemicalbook.com]

- 2. (3-Aminomethyl)benzoic acid hydrochloride | 876-03-9 | FA49095 [biosynth.com]

- 3. This compound | C8H10ClNO2 | CID 16218772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs-Individually and in Combination - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Aminomethyl)benzoic acid hydrochloride

This technical guide provides a comprehensive overview of 3-(Aminomethyl)benzoic acid hydrochloride, a versatile chemical compound utilized as a pharmaceutical intermediate and a building block in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Properties and Identification

This compound is a white to off-white solid compound.[1] It is slightly soluble in water.[1][2] The hydrochloride salt form enhances the stability and solubility of the parent compound, 3-(Aminomethyl)benzoic acid, making it suitable for various applications in research and development.[3]

Below is a summary of its key chemical properties:

| Property | Value | Source(s) |

| CAS Number | 876-03-9 | [1][4][5] |

| Molecular Formula | C₈H₁₀ClNO₂ | [1][4][5] |

| Molecular Weight | 187.62 g/mol | [1][5] |

| Melting Point | 242 °C | |

| IUPAC Name | 3-(aminomethyl)benzoic acid;hydrochloride | [5] |

| SMILES | Cl.NCC1=CC(=CC=C1)C(O)=O | [4] |

| InChIKey | SJCCOASSOPUHEN-UHFFFAOYSA-N | [2][4] |

| Appearance | White to off-white solid | [1] |

| Solubility | Slightly soluble in water | [1][2] |

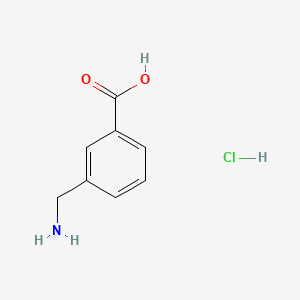

Chemical Structure

The chemical structure of this compound consists of a benzoic acid molecule substituted with an aminomethyl group at the meta position (position 3) of the benzene ring. The amino group is protonated in the hydrochloride form.

Caption: 2D structure of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of 3-cyanobenzoic acid.[1]

Materials:

-

3-cyanobenzoic acid

-

Tetrahydrofuran (THF)

-

Isopropanol

-

Concentrated hydrochloric acid

-

Platinum(IV) oxide (catalyst)

-

Ether

-

Methanol

Procedure: [1]

-

Suspend 3-cyanobenzoic acid (5.88 g, 40 mmol) in 50 mL of THF.

-

Stir and gently heat the suspension until the solid is completely dissolved.

-

Add 50 mL of isopropanol to the solution and allow it to cool to room temperature.

-

Slowly add 4.2 mL of pre-cooled concentrated hydrochloric acid to the cooled solution.

-

Add 300 mg of platinum(IV) oxide catalyst to the mixture.

-

The reaction proceeds (details of reaction conditions such as hydrogenation pressure and time are not specified in the source).

-

Upon completion of the reaction, add 50 mL of ether to precipitate the product.

-

Collect the precipitate by filtration and wash it with ether.

-

Dissolve the resulting solid in methanol and filter to remove the catalyst.

-

Remove the solvent by distillation under reduced pressure to yield the final product, this compound.

The structure of the synthesized product can be confirmed by ¹H-NMR analysis.[1]

Applications and Biological Relevance

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][6] Derivatives of benzylamine and benzamidine, for which this compound is a precursor, have been identified as competitive inhibitors of proteolytic enzymes such as trypsin, plasmin, and thrombin.[1][6] This inhibitory activity makes them interesting candidates for the development of drugs targeting processes involving these enzymes, such as blood coagulation and fibrinolysis.

The synthesis workflow from a precursor to the final product and its potential application can be visualized as follows:

Caption: Synthesis workflow and application of this compound.

Safety and Handling

This compound is associated with certain hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. It should be stored in a well-closed container in a cool, dry place, typically between 2°C and 8°C.

References

- 1. 3-Aminomethylbenzoic acid hydrochloride | 876-03-9 [m.chemicalbook.com]

- 2. This compound, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | CAS 876-03-9 [matrix-fine-chemicals.com]

- 5. This compound | C8H10ClNO2 | CID 16218772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. H64546.03 [thermofisher.com]

Spectroscopic Profile of 3-(Aminomethyl)benzoic Acid Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 3-(Aminomethyl)benzoic acid hydrochloride (CAS No: 876-03-9), a compound of interest in pharmaceutical and chemical research.[1][2][3][4][5][6] This document compiles available spectroscopic data, details experimental protocols for data acquisition, and presents a logical workflow for spectroscopic analysis, aiming to serve as a comprehensive resource for professionals in drug development and scientific research.

Compound Overview

Chemical Structure:

Molecular Formula: C₈H₁₀ClNO₂ Molecular Weight: 187.62 g/mol [1][3]

This compound is a derivative of benzoic acid containing an aminomethyl group at the meta position. It serves as a versatile building block in organic synthesis and is explored for its potential in the development of novel therapeutic agents.[7]

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.08 | d | 2H | -CH₂- |

| 7.53 | t | 1H | Ar-H |

| 7.80 | d | 1H | Ar-H |

| 7.94 | d | 1H | Ar-H |

| 8.10 | s | 1H | -COOH |

| 8.65 | s | 3H | -NH₃⁺ |

| Solvent: DMSO-d₆[6] |

Infrared (IR) Spectroscopy

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (Carboxylic Acid) | 3300-2500 (broad) |

| N-H (Ammonium) | 3200-2800 (broad) |

| C-H (Aromatic) | 3100-3000 |

| C=O (Carboxylic Acid) | 1710-1680 |

| C=C (Aromatic) | 1600-1450 |

| C-N | 1250-1020 |

| C-O | 1320-1210 |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

| -CH₂- | ~45 |

| Aromatic C-H | 128-135 |

| Aromatic C (quaternary) | 130-140 |

| -COOH | ~167 |

Mass Spectrometry

| Ion | m/z |

| [M+H]⁺ (of free base) | 152.07 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is crucial for obtaining high-resolution spectra.

-

-

¹H NMR Data Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a standard single-pulse experiment.

-

Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Set a relaxation delay (D1) of 1-2 seconds between scans.

-

-

¹³C NMR Data Acquisition:

-

Switch the spectrometer to the ¹³C channel.

-

Use a standard proton-decoupled pulse sequence.

-

Set a wider spectral width to cover the entire range of ¹³C chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

A longer relaxation delay may be necessary for quantitative analysis.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Perform baseline correction to ensure a flat baseline.

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.

-

-

Sample Preparation and Analysis:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular structure from fragmentation patterns.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water). The concentration should be in the low µg/mL to ng/mL range.

-

-

Instrument Setup:

-

Set the mass spectrometer to positive ion detection mode for ESI.

-

Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature.

-

Calibrate the mass analyzer using a standard calibration compound.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ for the free base).

-

If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to deduce structural information.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. This compound | C8H10ClNO2 | CID 16218772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [fchemicals.com]

- 3. 3-(Aminomethyl)benzoic acid = 98.0 HPLC 876-03-9 [sigmaaldrich.com]

- 4. 3-(Aminomethyl)benzoic acid = 98.0 HPLC 876-03-9 [sigmaaldrich.com]

- 5. This compound, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. 3-Aminomethylbenzoic acid hydrochloride | 876-03-9 [m.chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Synthesis of 3-(Aminomethyl)benzoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for 3-(Aminomethyl)benzoic acid hydrochloride, a versatile building block in pharmaceutical and chemical research.[1][2] The document outlines two core synthetic routes, complete with detailed experimental protocols, quantitative data, and process diagrams to facilitate understanding and replication.

Pathway 1: Synthesis via Bromination and Amination of m-Toluic Acid

This pathway is a classical approach that begins with the radical bromination of the methyl group of m-toluic acid, followed by the introduction of the amino group. The Gabriel synthesis is highlighted here as a robust method for amination, effectively preventing the formation of secondary and tertiary amine by-products that can occur with direct ammonolysis.[3][4][5]

Logical Workflow: Pathway 1

Experimental Protocols

Step 1: Synthesis of 3-(Bromomethyl)benzoic Acid [6]

-

Combine m-toluic acid (15.0 g, 110 mmol), N-bromosuccinimide (NBS) (19.60 g, 110 mmol), and tert-butyl peroxybenzoate (2.1 mL, 11 mmol) in carbon tetrachloride (50 mL) in a round-bottom flask.

-

Heat the mixture to reflux and maintain overnight with stirring.

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Wash the resulting residue with fresh carbon tetrachloride and filter under vacuum.

-

Evaporate the filtrate to dryness to yield 3-(bromomethyl)benzoic acid as a white solid.

Step 2 & 3: Synthesis of 3-(Aminomethyl)benzoic Acid via Gabriel Synthesis [3][4][7] This is a generalized protocol based on the principles of the Gabriel Synthesis.

-

Alkylation: Dissolve 3-(bromomethyl)benzoic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF). Add potassium phthalimide (1.0-1.2 equivalents) to the solution. Heat the mixture (typically 80-120°C) and stir for several hours until the starting material is consumed (monitor by TLC). After cooling, the intermediate, 3-(phthalimidomethyl)benzoic acid, can be isolated by precipitation with water and filtration.

-

Deprotection (Hydrazinolysis): Suspend the isolated 3-(phthalimidomethyl)benzoic acid in an alcohol solvent (e.g., ethanol). Add hydrazine hydrate (N₂H₄·H₂O, 1.5-2.0 equivalents) and reflux the mixture for 2-4 hours. A precipitate of phthalhydrazide will form.[3] Cool the mixture, acidify with HCl to precipitate any remaining product and dissolve the phthalhydrazide, then filter to remove the solid. Neutralize the filtrate to precipitate the crude 3-(aminomethyl)benzoic acid.

Step 4: Formation of the Hydrochloride Salt [8][9]

-

Dissolve the crude 3-(aminomethyl)benzoic acid in a minimal amount of a suitable solvent in which the hydrochloride salt is insoluble (e.g., acetone, diethyl ether, or isopropanol).

-

Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol), until precipitation is complete.[8][9] Using aqueous HCl is discouraged as the salt is often soluble in water.[8]

-

Collect the resulting crystalline precipitate by filtration, wash with a small amount of the cold solvent, and dry under vacuum to obtain this compound.

Quantitative Data: Pathway 1

| Step | Reactants | Reagents/Solvents | Yield | Purity/Notes | Reference |

| 1 | m-Toluic Acid | NBS, tert-butyl peroxybenzoate, CCl₄ | 53% | White solid product. | [6] |

| 2-4 | 3-(Bromomethyl)benzoic Acid | 1. K-Phthalimide, DMF2. N₂H₄, EtOH3. Anhydrous HCl | Not specified | Gabriel synthesis avoids over-alkylation.[3] | [3][4] |

Pathway 2: Synthesis via Reduction of 3-Cyanobenzoic Acid

This alternative pathway involves the synthesis of a key intermediate, 3-cyanobenzoic acid, followed by the catalytic reduction of the nitrile (cyano) group to the primary amine. This route can be highly efficient, particularly if a high-yield method for the cyano-intermediate is employed.[10][11]

Logical Workflow: Pathway 2

Experimental Protocols

Step 1: Synthesis of 3-Cyanobenzoic Acid [10] This protocol is based on a patented method starting from 3-chloromethylbenzonitrile.

-

The synthesis is described as a heating oxidation reaction of 3-chloromethylbenzonitrile using hydrogen peroxide.

-

The reaction is catalyzed by vanadyl sulfate, sodium tungstate, and a phase transfer catalyst (benzyltriethylammonium chloride).

-

After the reaction, ethanol is distilled off.

-

Water is added, and the mixture is cooled to room temperature, causing the product to precipitate.

-

The solid is collected by filtration, washed with water, and recrystallized from ethanol to yield pure 3-cyanobenzoic acid.

Step 2: Catalytic Reduction of 3-Cyanobenzoic Acid [11] This protocol is based on a related reduction of p-cyanobenzoic acid.

-

Charge an appropriate high-pressure reactor (autoclave) with 3-cyanobenzoic acid, a suitable solvent (e.g., water or an alcohol), and a catalytic amount of Raney Nickel.

-

Seal the reactor and purge it with hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure and heat to the reaction temperature.

-

Maintain the reaction with vigorous stirring until hydrogen uptake ceases.

-

Cool the reactor, vent the excess hydrogen, and filter the reaction mixture through a bed of celite to remove the catalyst.

-

The filtrate containing 3-(aminomethyl)benzoic acid can be concentrated and used directly in the next step.

Step 3: Formation of the Hydrochloride Salt [8][9] The protocol is identical to Step 4 in Pathway 1.

-

Dissolve the crude 3-(aminomethyl)benzoic acid from the reduction step in a suitable solvent (e.g., acetone, diethyl ether).

-

Introduce anhydrous hydrogen chloride gas or a solution of HCl in an anhydrous solvent.

-

Collect the precipitated this compound by filtration, wash with cold solvent, and dry under vacuum.

Quantitative Data: Pathway 2

| Step | Reactants | Reagents/Solvents | Yield | Purity/Notes | Reference |

| 1 | 3-Chloromethylbenzonitrile | H₂O₂, Catalysts (V/W salts, PTC) | 90% | >98% (by LC analysis) | [10] |

| 2 | 3-Cyanobenzoic Acid | H₂, Raney Nickel | Not specified | A common method for nitrile reduction. | [11] |

| 3 | 3-(Aminomethyl)benzoic Acid | Anhydrous HCl | Not specified | Final salt formation step. | [8][9] |

Disclaimer: The experimental protocols described in this document are derived from publicly available scientific literature and patents. These reactions involve hazardous materials and should only be performed by trained professionals in a properly equipped laboratory setting with all necessary safety precautions in place.

References

- 1. (3-Aminomethyl)benzoic acid hydrochloride | 876-03-9 | FA49095 [biosynth.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 4. perlego.com [perlego.com]

- 5. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. 3-(BROMOMETHYL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Sciencemadness Discussion Board - Converting to the hydrochloric salt for storage? - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. researchgate.net [researchgate.net]

- 10. CN103214396B - Production method of 3-cyanobenzoic acid - Google Patents [patents.google.com]

- 11. CN102718673A - Novel technology for synthesis of aminomethylbenzoic acid - Google Patents [patents.google.com]

The Versatile Core: A Technical Guide to the Potential Applications of 3-(Aminomethyl)benzoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Aminomethyl)benzoic acid hydrochloride is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a wide array of organic molecules. Its unique structural features, combining a carboxylic acid and an aminomethyl group on a benzene ring, make it a valuable scaffold for creating diverse molecular architectures. This technical guide explores the potential applications of this compound, focusing on its role in the development of pharmaceuticals, agrochemicals, and materials. Particular emphasis is placed on its utility in synthesizing enzyme inhibitors and receptor antagonists, supported by a review of the biological activities of its derivatives.

Chemical Properties and Synthesis

This compound is a white crystalline solid with good solubility in water.[1] Its chemical structure allows for facile modification of both the carboxylic acid and the amino group, making it an ideal starting material for combinatorial chemistry and library synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 876-03-9 | [2] |

| Molecular Formula | C₈H₁₀ClNO₂ | [1] |

| Molecular Weight | 187.62 g/mol | [2] |

| Melting Point | 242 °C | [2] |

| Appearance | White crystalline solid | [1] |

| Solubility | Slightly soluble in water | [1] |

Synthesis Protocol

A common method for the synthesis of this compound involves the reduction of 3-cyanobenzoic acid.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

-

Reaction Setup: In a high-pressure hydrogenation vessel, suspend 3-cyanobenzoic acid in a suitable solvent such as methanol or a mixture of tetrahydrofuran and isopropanol.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, Raney nickel or platinum(IV) oxide.

-

Acidification: Introduce hydrochloric acid to the reaction mixture.

-

Hydrogenation: Pressurize the vessel with hydrogen gas (typically around 55 psi) and agitate the mixture at room temperature overnight.

-

Work-up: After the reaction is complete (monitored by techniques like TLC or LC-MS), filter the reaction mixture to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., methanol/ether) to obtain pure this compound.

Figure 1. Synthetic workflow for this compound.

Applications in Pharmaceutical Research and Development

This compound is a valuable starting material for the synthesis of a variety of biologically active compounds.[3] Its derivatives have shown promise as analgesics, anti-inflammatory agents, and inhibitors of key enzymes in disease pathways.[3]

Protease Inhibitors

Derivatives of benzylamine and benzamidine, which can be synthesized from 3-(Aminomethyl)benzoic acid, have been identified as competitive inhibitors of proteolytic enzymes such as trypsin, plasmin, and thrombin.[4] These enzymes play crucial roles in various physiological processes, and their dysregulation is implicated in numerous diseases.

While specific inhibitory data for this compound is not extensively published, studies on its amide and benzamidine derivatives highlight the potential of this scaffold in designing potent and selective protease inhibitors.

Table 2: Biological Activities of 3-(Aminomethyl)benzoic Acid Derivatives

| Derivative Class | Target Enzyme/Receptor | Biological Activity | Potential Therapeutic Area | Reference(s) |

| Benzamides | Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | Inhibition of autophosphorylation, cytotoxicity towards A431 cells | Cancer | [5] |

| 3-Amide-5-aryl benzoic acids | P2Y₁₄ Receptor | Antagonism, anti-inflammatory effects | Gouty Arthritis, Inflammation | [6] |

| Benzamidines | Trypsin, Plasmin, Thrombin | Competitive Inhibition | Thrombosis, Fibrinolysis | [4] |

Anti-inflammatory and Analgesic Agents

The core structure of 3-(Aminomethyl)benzoic acid has been incorporated into novel anti-inflammatory and analgesic agents.[7][8] For instance, 3-amide benzoic acid derivatives have been developed as potent P2Y₁₄ receptor antagonists, which are involved in inflammatory processes.[7]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats (A Model for Anti-inflammatory Activity)

This is a generalized protocol based on common practices for evaluating anti-inflammatory agents, as specific protocols for 3-(aminomethyl)benzoic acid derivatives would be proprietary or found in specific research articles.

-

Animal Model: Use male Wistar rats (or a similar appropriate model).

-

Compound Administration: Administer the test compound (a derivative of 3-(Aminomethyl)benzoic acid) orally or via intraperitoneal injection at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. Statistical analysis (e.g., ANOVA) is used to determine the significance of the results.

Figure 2. Logical relationship of this compound to its derivatives and their potential applications.

Applications in Agrochemical and Material Science

Beyond pharmaceuticals, this compound serves as an intermediate in the synthesis of agrochemicals and specialty chemicals.[3] Its bifunctional nature allows for its incorporation into polymers to modify their properties, such as solubility and biocompatibility, which is particularly relevant for the development of drug delivery systems.[3]

Conclusion

This compound is a foundational molecule with significant potential in various scientific and industrial fields. Its primary value lies in its role as a versatile and adaptable building block for the synthesis of more complex molecules with a wide range of biological activities and material properties. Future research into the derivatives of this compound is likely to uncover new therapeutic agents and advanced materials, further solidifying the importance of this core chemical structure. Researchers and drug development professionals can leverage the reactivity of this compound to efficiently generate libraries of novel compounds for screening and optimization in their respective fields.

References

- 1. This compound, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. (3-Aminomethyl)benzoic acid hydrochloride | 876-03-9 | FA49095 [biosynth.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound, 95%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 5. Synthesis and biological evaluation of benzamides and benzamidines: structural requirement of a pyrimidine ring for inhibition of EGFR tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and evaluation of 3-amide-5-aryl benzoic acid derivatives as novel P2Y14R antagonists with potential high efficiency against acute gouty arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of 3-(Aminomethyl)benzoic Acid Hydrochloride Derivatives: A Technical Guide for Drug Development Professionals

Introduction

3-(Aminomethyl)benzoic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides an in-depth overview of the synthesis of 3-(aminomethyl)benzoic acid hydrochloride and its subsequent derivatization. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and insights into the therapeutic potential of these compounds. The core structure, featuring a flexible aminomethyl linker attached to a benzoic acid ring, allows for diverse chemical modifications, leading to compounds with potential applications as anticancer, antifibrinolytic, and neuroprotective agents.

Core Synthesis of this compound

The synthesis of the core molecule, this compound, can be achieved through several strategic routes. The most common and efficient pathways start from either 3-methylbenzonitrile or 3-cyanobenzoic acid. Below are detailed experimental protocols for these key transformations.

Method 1: From 3-Methylbenzonitrile

This two-step synthesis involves the radical bromination of the benzylic methyl group followed by amination.

Step 1: Synthesis of 3-(Bromomethyl)benzonitrile

-

Principle: Free-radical bromination of 3-methylbenzonitrile at the benzylic position is achieved using N-bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN).

-

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylbenzonitrile in anhydrous carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of azobisisobutyronitrile to the solution.

-

Heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove succinimide.

-

Wash the filtrate with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-(bromomethyl)benzonitrile.

-

The crude product can be purified by recrystallization or column chromatography.

-

Step 2: Synthesis of this compound

-

Principle: The benzylic bromide is converted to the primary amine via ammonolysis, followed by hydrolysis of the nitrile group to a carboxylic acid and subsequent salt formation with hydrochloric acid.

-

Experimental Protocol:

-

Dissolve 3-(bromomethyl)benzonitrile in a solution of ammonia in methanol (e.g., 7N).

-

Stir the mixture in a sealed pressure vessel at room temperature for 48 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

To the residue, add concentrated hydrochloric acid and heat to reflux for 8-12 hours to hydrolyze the nitrile.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

-

Method 2: From 3-Cyanobenzoic Acid

This method involves the direct reduction of the nitrile group to a primary amine.

-

Principle: The cyano group of 3-cyanobenzoic acid is catalytically hydrogenated to an aminomethyl group. The use of a suitable catalyst and acidic conditions facilitates the direct formation of the hydrochloride salt.

-

Experimental Protocol:

-

To a solution of 3-cyanobenzoic acid in methanol containing hydrochloric acid, add a catalytic amount of Palladium on carbon (10% Pd/C).

-

Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (typically 50 psi) at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material.

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound as a solid.

-

The product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

-

Quantitative Data on Synthesis

The following table summarizes typical yields for the synthesis of this compound and its precursors.

| Starting Material | Intermediate/Product | Reagents and Conditions | Typical Yield (%) |

| 3-Methylbenzonitrile | 3-(Bromomethyl)benzonitrile | NBS, AIBN, CCl4, reflux | 75-85 |

| 3-(Bromomethyl)benzonitrile | This compound | 1. NH3/MeOH; 2. conc. HCl, reflux | 60-70 |

| 3-Cyanobenzoic Acid | This compound | H2, 10% Pd/C, HCl/MeOH | 85-95 |

Synthesis of 3-(Aminomethyl)benzoic Acid Derivatives

The primary amine and carboxylic acid functionalities of 3-(aminomethyl)benzoic acid serve as versatile handles for the synthesis of a diverse library of derivatives.

General Workflow for Derivatization

Biological activity of 3-(Aminomethyl)benzoic acid analogs

An In-depth Technical Guide on the Biological Activity of 3-(Aminomethyl)benzoic Acid Analogs

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-(aminomethyl)benzoic acid scaffold is a versatile structural motif that has garnered interest in medicinal chemistry and drug development. As a substituted benzoic acid, it possesses both a carboxylic acid group and a primary aminomethyl group, offering multiple points for chemical modification and interaction with biological targets. The meta substitution pattern and the methylene spacer between the amino group and the aromatic ring impart specific conformational properties that distinguish it from its ortho and para isomers, as well as from simple aminobenzoic acids. This guide provides a comprehensive overview of the known biological activities of 3-(aminomethyl)benzoic acid and its analogs, focusing on quantitative data, detailed experimental methodologies, and the underlying biological pathways.

While data specifically for the 3-isomer is limited in publicly accessible literature, this guide draws upon the well-documented activities of structurally related analogs, particularly the para-substituted isomer (4-(aminomethyl)benzoic acid) and its derivatives like tranexamic acid, to infer and contextualize the potential therapeutic applications of the 3-(aminomethyl)benzoic acid core. The primary activities discussed include antifibrinolytic effects, interactions with the GABAergic system, and potential roles in immunomodulation and cancer therapy.

Antifibrinolytic Activity

The most prominent and well-established biological activity of aminomethylbenzoic acid analogs is the inhibition of fibrinolysis. Analogs such as 4-(aminomethyl)benzoic acid (PAMBA) and tranexamic acid are clinically used as antifibrinolytic agents to control bleeding.

Mechanism of Action

The antifibrinolytic effect is mediated by the competitive inhibition of plasminogen activation. The fibrinolytic system is a crucial physiological process that dissolves blood clots. It is initiated when tissue plasminogen activator (t-PA) or urokinase plasminogen activator (uPA) converts the zymogen plasminogen into its active form, plasmin. Plasmin then degrades the fibrin matrix of the clot.

Plasminogen contains specific lysine-binding sites (LBS) within its kringle domains, which are essential for binding to fibrin and for its efficient activation to plasmin. 3-(Aminomethyl)benzoic acid analogs, being structural mimics of lysine, bind to these LBS on plasminogen. This binding action has a dual effect:

-

It prevents plasminogen from binding to the fibrin clot, thereby inhibiting its activation.

-

It displaces plasminogen from the surface of fibrin, further reducing the rate of fibrin degradation.

Interestingly, while these agents inhibit fibrinolysis, they can paradoxically promote the generation of plasmin in solution by inducing a conformational change in plasminogen that makes it more susceptible to activation by plasminogen activators. However, the dominant clinical effect is the potent inhibition of clot dissolution.

// Edges between subgraphs Plasminogen -> Plasmin_node [ltail=cluster_activation, lhead=cluster_plasmin, style=invis]; edge [style=invis]; Plasminogen; tPA; Fibrin; FDPs; Inhibitor; LBS;

// Invisible edges for ranking tPA -> Fibrin [style=invis]; Inhibitor -> Plasminogen [style=invis]; } Fibrinolysis pathway and its inhibition.

Quantitative Data on Antifibrinolytic Activity

The following table summarizes key quantitative data for well-studied antifibrinolytic lysine analogs. This data provides a benchmark for evaluating the potential potency of 3-(aminomethyl)benzoic acid derivatives.

| Compound | Assay | Parameter | Value | Reference |

| Tranexamic Acid (TA) | Rotation Thromboelastometry (ROTEM) | IC₅₀ (Fibrinolysis Inhibition) | ~0.5 µM | [1] |

| ε-Aminocaproic Acid (EACA) | Rotation Thromboelastometry (ROTEM) | IC₅₀ (Fibrinolysis Inhibition) | ~1.5 µM | [1] |

| Tranexamic Acid (TA) | uPA-induced Plasmin Activity | EC₅₀ (Plasmin Generation) | ~0.2 mM | [1] |

| ε-Aminocaproic Acid (EACA) | uPA-induced Plasmin Activity | EC₅₀ (Plasmin Generation) | ~1.5 mM | [1] |

| Tranexamic Acid (TA) | α₂-Antiplasmin (AP) Binding | IC₅₀ (Inhibition of AP-Plasmin Binding) | ~1 mM | [1] |

| ε-Aminocaproic Acid (EACA) | α₂-Antiplasmin (AP) Binding | IC₅₀ (Inhibition of AP-Plasmin Binding) | ~10 mM | [1] |

Experimental Protocols

This assay quantifies the ability of a compound to inhibit the generation or activity of plasmin.

-

Objective: To determine the IC₅₀ value of a test compound for the inhibition of plasminogen activation.

-

Materials:

-

96-well microtiter plate.

-

Plate reader capable of measuring absorbance at 405 nm.

-

Human plasminogen.

-

Plasminogen activator (e.g., urokinase or tissue plasminogen activator).

-

Chromogenic plasmin-specific substrate (e.g., S-2251™).[2][3]

-

Assay Buffer (e.g., Tris-HCl, pH 7.5).

-

Test compounds (3-(aminomethyl)benzoic acid analogs) dissolved in a suitable solvent (e.g., DMSO).

-

Stop Reagent (e.g., 20% acetic acid).

-

-

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in Assay Buffer.

-

Reaction Setup: In each well of the 96-well plate, add:

-

25 µL of plasminogen solution.

-

25 µL of the test compound dilution (or vehicle control).

-

25 µL of the chromogenic substrate solution.

-

-

Initiation: Start the reaction by adding 25 µL of the plasminogen activator solution to each well.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes), allowing for color development.

-

Termination: Stop the reaction by adding 50 µL of Stop Reagent to each well.[1]

-

Data Acquisition: Measure the absorbance of each well at 405 nm using a plate reader. The absorbance is directly proportional to the amount of plasmin activity.

-

Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

ROTEM is a point-of-care viscoelastic method that provides a global assessment of the coagulation and fibrinolysis process in a whole blood sample.[4][5]

-

Objective: To assess the effect of a test compound on clot formation, stability, and lysis in whole blood.

-

Materials:

-

ROTEM delta analyzer.

-

Citrated whole blood from healthy donors.

-

Test compound dilutions.

-

ROTEM reagents (e.g., EXTEM, INTEM, FIBTEM, and APTEM assays). EXTEM is commonly used to initiate coagulation via the extrinsic pathway.

-

Tissue Plasminogen Activator (t-PA) to induce fibrinolysis in the sample.

-

-

Procedure:

-

Sample Preparation: Collect fresh citrated whole blood. Pre-incubate an aliquot of the blood with the test compound at various concentrations (or vehicle control) for a specified time at 37°C.

-

Assay Initiation: Following the manufacturer's instructions, add the appropriate volume of the pre-incubated blood sample to the ROTEM cup.[6]

-

Add the activating reagent (e.g., EXTEM) and t-PA to induce clotting and subsequent lysis.

-

Data Acquisition: The ROTEM analyzer will automatically record the clotting process. Key parameters include:

-

Clotting Time (CT): Time to initiation of clot formation.

-

Clot Formation Time (CFT): Time from clot initiation until a clot firmness of 20 mm is reached.

-

Maximum Clot Firmness (MCF): The maximum strength/stability of the clot.

-

Lysis Index at 60 min (LI60): The percentage of remaining clot firmness 60 minutes after reaching MCF, indicating the degree of fibrinolysis.

-

-

Analysis: Compare the parameters, particularly LI60 and MCF, between the compound-treated samples and the control. An increase in LI60 indicates an antifibrinolytic effect.

-

// Connections start -> assay1; assay1 -> assay2 [label="Confirm Hits"]; assay2 -> hits; hits -> rotem [label="Validate Hits"]; rotem -> lead; lead -> animal [label="Test Efficacy"]; animal -> pkpd; } Screening workflow for antifibrinolytic agents.

Interaction with the GABAergic System

A significant aspect of the pharmacological profile of small aminomethyl carboxylic acids is their structural similarity to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[7]

Mechanism of Interaction

Tranexamic acid, a structural analog, is known to be a weak GABA-A receptor antagonist. This interaction is not related to its therapeutic antifibrinolytic effect but is responsible for a key dose-limiting side effect: seizures. At high concentrations, the analog can bind to GABA-A receptors and inhibit the normal hyperpolarizing influx of chloride ions that occurs when GABA binds. This inhibition leads to neuronal hyperexcitability, which can manifest as convulsions. It is highly probable that 3-(aminomethyl)benzoic acid and its derivatives would share this property to some extent due to their structural resemblance to GABA. This potential for CNS-related side effects is a critical consideration in the development of these compounds for systemic use.

// GABA gaba [label=<

γ-Aminobutyric Acid (GABA)

γ-Aminobutyric Acid (GABA)

];

// 3-AMBA amba [label=<

3-(Aminomethyl)benzoic Acid

3-(Aminomethyl)benzoic Acid

];

// Tranexamic Acid txa [label=<

Tranexamic Acid

Tranexamic Acid

];

// Layout {rank=same; gaba; amba; txa;} gaba -> amba; amba -> txa; } Structural comparison of GABA and its analogs.

Immunomodulatory and Anticancer Activities

Emerging research suggests that derivatives of aminomethylbenzoic acid may possess other biological activities, including immunomodulation and anticancer effects.

Inhibition of Interleukin-15 (IL-15)